Radical Scavenging Stoichiometry vs. BHT and BMP
In a direct head-to-head kinetic study, 2-butyl-6-methoxyphenol (referred to as BHA or 2-t-butyl-4-methoxyphenol) demonstrated a stoichiometric factor (n value) of 1.3–1.6, which represents the number of free radicals trapped per mole of phenolic moiety [1]. This is numerically lower than the theoretical maximum of 2.0 but compares distinctly to BHT (n = 1.0–1.2 under equivalent conditions) and BMP (2-t-butyl-4-methylphenol; n = 1.2–1.4). The dimerized form bis-BHA exhibited an n value approximately twice that of the monomer (~2.6–3.2), a property not observed with the dimer of BMP (bis-BMP), whose n value remained identical to its monomer [1].
| Evidence Dimension | Stoichiometric factor (n) — free radicals trapped per mole of phenolic moiety |
|---|---|
| Target Compound Data | n = 1.3–1.6 (monomer BHA); n = ~2.6–3.2 (bis-BHA dimer) |
| Comparator Or Baseline | BHT: n = 1.0–1.2; BMP (2-t-butyl-4-methylphenol): n = 1.2–1.4; bis-BMP: n value identical to BMP monomer |
| Quantified Difference | BHA monomer exhibits 0.2–0.4 higher n value than BMP monomer; bis-BHA shows ~2× increase over monomer vs. no increase for bis-BMP |
| Conditions | Induction period method with AIBN (70°C) and BPO (70°C) systems; kinetic polymerization of methyl methacrylate (MMA) under nearly anaerobic conditions |
Why This Matters
Higher stoichiometric factor translates to greater radical trapping capacity per mole, directly impacting antioxidant efficiency in oxidative-stress-sensitive applications.
- [1] Fujisawa S, Atsumi T, Kadoma Y, Ishihara M, Ito S, Yokoe I. Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. Anticancer Res. 2004;24(5A):3019-26. PMID: 15517910. View Source
